2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that features a pyridine ring substituted with an oxan-4-yl group and a dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions using appropriate oxan-4-yl halides or alcohols.
Introduction of the Dioxaborolan-2-yl Group: The dioxaborolan-2-yl group is typically introduced through a Suzuki-Miyaura coupling reaction using a boronic ester and a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Medicinal Chemistry:
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-4-yl)pyridine: Lacks the dioxaborolan-2-yl group, making it less versatile in certain reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C16H24BNO3 |
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Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-8-18-14(11-13)12-6-9-19-10-7-12/h5,8,11-12H,6-7,9-10H2,1-4H3 |
InChI Key |
DHSJDSZQENPYPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCOCC3 |
Origin of Product |
United States |
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